9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
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Overview
Description
9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves multiple steps, typically starting with the preparation of the tetrazatricyclo core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-9-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl
- trifluoromethanesulfonic acid (9-methyl-10-oxo-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl) ester
Uniqueness
9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is unique due to its specific structural features and the presence of both methyl and methylsulfonyl groups. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic molecule with potential biological activities that warrant detailed investigation. This article reviews its biological properties based on available research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of tetrazatricyclo compounds , characterized by their unique ring structures and functional groups. The presence of a methylsulfonyl group suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its pharmaceutical potential. Key areas of interest include:
- Antiviral Activity : Some studies indicate that compounds within this class exhibit antiviral properties, particularly against orthomyxoviruses . The mechanism may involve interference with viral replication processes.
- Anticancer Properties : Preliminary investigations suggest that similar structures demonstrate cytotoxic effects on various cancer cell lines. The specific pathways involved are still under exploration.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways relevant to disease states.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antiviral | Inhibition of viral replication | |
Anticancer | Cytotoxicity against cancer cell lines | |
Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study 1: Antiviral Efficacy
A study conducted on a series of tetrazatricyclo compounds revealed that This compound exhibited significant antiviral activity against influenza virus strains. The compound was found to inhibit viral replication by targeting the viral polymerase complex.
Case Study 2: Cytotoxicity in Cancer Research
In vitro assays demonstrated that this compound showed selective cytotoxicity towards certain cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the methylsulfonyl group have been explored to improve solubility and bioavailability without compromising efficacy.
Properties
CAS No. |
133627-09-5 |
---|---|
Molecular Formula |
C13H12N4O3S |
Molecular Weight |
304.33 g/mol |
IUPAC Name |
9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C13H12N4O3S/c1-16-10-6-4-8-15-12(10)17(21(2,19)20)11-9(13(16)18)5-3-7-14-11/h3-8H,1-2H3 |
InChI Key |
YUBPWSHKRGSCJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CC=C2)N(C3=C(C1=O)C=CC=N3)S(=O)(=O)C |
Origin of Product |
United States |
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